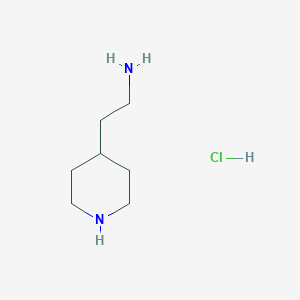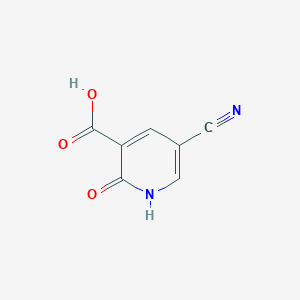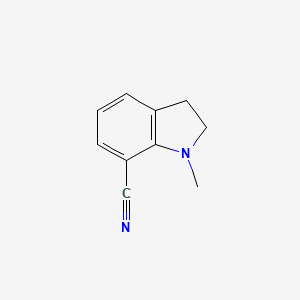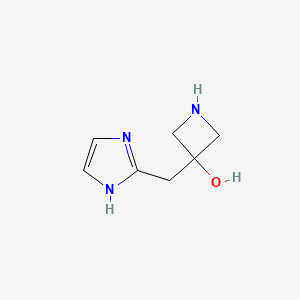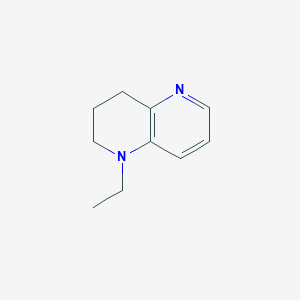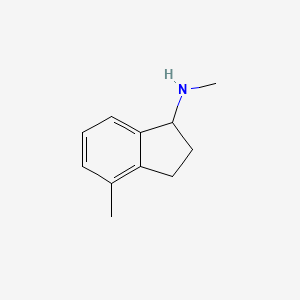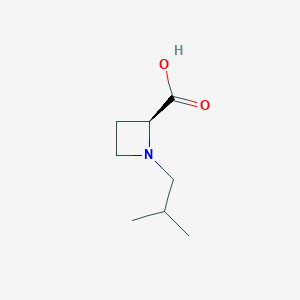
(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid: is a chiral azetidine derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The specific methods can vary, but they generally include steps to control reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: In chemistry, (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biology, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of novel therapeutic agents with specific biological activities.
Industry: In industry, this compound can be used in the synthesis of materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of advanced materials.
作用机制
The mechanism by which (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Aziridine-2-carboxylic acid derivatives: These compounds share a similar azetidine ring structure and have been studied for their biological activities.
3-Arylaziridine-2-carboxylic acid derivatives:
Uniqueness: What sets (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid apart is its specific chiral configuration and the presence of the 2-methylpropyl group. These features can influence its reactivity and interactions with biological targets, making it a unique and valuable compound for various applications.
属性
CAS 编号 |
255883-00-2 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
(2S)-1-(2-methylpropyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-9-4-3-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI 键 |
JPSSHIQLFVOVQC-ZETCQYMHSA-N |
手性 SMILES |
CC(C)CN1CC[C@H]1C(=O)O |
规范 SMILES |
CC(C)CN1CCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)
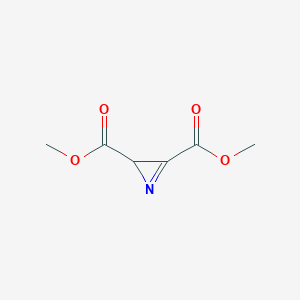
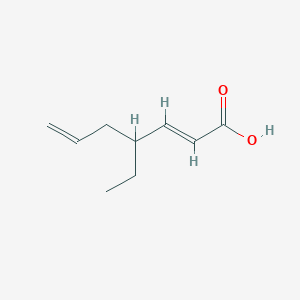

![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)
![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)
